molecular formula C8H13N5 B581960 2-Amino-3-piperazin-1-ylpyrazine CAS No. 59215-43-9

2-Amino-3-piperazin-1-ylpyrazine

Cat. No.: B581960
CAS No.: 59215-43-9
M. Wt: 179.227
InChI Key: ZKYQDUPZKFLAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound with the molecular formula C8H13N5 It features a pyrazine ring substituted with an amino group at the 2-position and a piperazine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-piperazin-1-ylpyrazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the pyrazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of microreactors that allow for the automation of photoredox reactions . This method is advantageous due to its operational simplicity and the ability to produce the compound in large quantities with high precision and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the zinc ion in the active site of the enzyme, preventing the deacetylation of histones and leading to the accumulation of acetylated histones . This results in the modulation of gene expression and the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

    Pyrazine: A six-membered ring containing two nitrogen atoms at adjacent positions.

    Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.

Uniqueness

2-Amino-3-piperazin-1-ylpyrazine is unique due to its specific substitution pattern, which combines the properties of both piperazine and pyrazine rings. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-piperazin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYQDUPZKFLAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668094
Record name 3-(Piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-43-9
Record name 3-(1-Piperazinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.